molecular formula C6H4F2O3 B2943354 5-(Difluoromethyl)furan-3-carboxylic acid CAS No. 1706447-96-2

5-(Difluoromethyl)furan-3-carboxylic acid

Cat. No.: B2943354
CAS No.: 1706447-96-2
M. Wt: 162.092
InChI Key: GXDSIKGWWJZILN-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H4F2O3. It is a versatile small molecule scaffold that has gained significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses.

Mechanism of Action

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effects. These properties are influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and patient-specific factors .

Environmental factors can also influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and how it interacts with its targets .

Preparation Methods

The synthesis of 5-(Difluoromethyl)furan-3-carboxylic acid involves several steps. One common method includes the reaction of furan derivatives with difluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

5-(Difluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: 5-(Difluoromethyl)furan-3-carboxylic acid serves as a building block for synthesizing complex organic molecules. Its chemical reactivity, stemming from the carboxylic acid group, allows it to undergo reactions that can introduce new derivatives with enhanced biological activities or altered physical properties.
  • Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug development. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to biological targets such as enzymes or receptors, modulating their activity. Its derivatives are also studied for their biological activities, including antimicrobial and anticancer properties.
  • Material Science: this compound can be employed in the synthesis of novel materials possessing unique properties.
  • Biological Studies: Derivatives of the compound are studied for their biological activities, including antimicrobial and anticancer properties. Interaction studies are essential for understanding its biological mechanisms, with preliminary studies potentially focusing on protein binding assays, cell-based assays, and enzyme inhibition assays to provide insights into its therapeutic potential and safety profile.

Chemoenzymatic Strategy

Furan carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA), are important bio-based chemicals used widely in pharmaceuticals and materials . A chemoenzymatic system using a natural flavin cofactor mimic (NFCM) has been developed to selectively convert 5-hydroxymethylfurfural (HMF) into furan carboxylic acids with excellent yield (>99%) and selectivity (>99%) .

Potential Applications

The applications of 5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid span several fields:

  • Pharmaceuticals: It is used as an intermediate in synthesizing drug candidates.
  • Agrochemicals: It is involved in creating new crop protection agents.
  • Materials Science: It contributes to developing novel polymers and materials.

Structural Analogues

Several compounds share structural similarities with 5-(Difluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid:

  • 5-(Difluoromethyl)-4-methylfuran-3-carboxylic acid (contains a methyl group instead of ethoxycarbonyl).
  • 5-(Trifluoromethyl)-4-(ethoxycarbonyl)furan-3-carboxylic acid (contains a trifluoromethyl group).
  • 5-(Difluoromethyl)-4-hydroxyfuran-3-carboxylic acid (contains a hydroxy group instead of ethoxycarbonyl).

Comparison with Similar Compounds

5-(Difluoromethyl)furan-3-carboxylic acid can be compared with other similar compounds, such as:

    2,5-Dimethyl-3-furoic acid: This compound has a similar furan ring structure but with different substituents, leading to different chemical and biological properties.

    5-(Trifluoromethyl)furan-3-carboxylic acid: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and makes it suitable for various applications in research and industry .

Biological Activity

5-(Difluoromethyl)furan-3-carboxylic acid (DFM-FCA), a compound characterized by its difluoromethyl group attached to a furan ring, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of DFM-FCA, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

This compound has the following molecular characteristics:

  • Molecular Formula : C6H4F2O2
  • Molecular Weight : 162.09 g/mol
  • CAS Number : 1706447-96-2

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

The biological activity of DFM-FCA can be attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the difluoromethyl group influences the compound's binding affinity and selectivity towards these targets.

Enzymatic Interactions

DFM-FCA has shown potential in modulating enzyme activity, particularly in pathways related to inflammation and cell signaling. For example, it may inhibit specific cyclooxygenases (COX), which are crucial in the inflammatory response.

Antimicrobial Activity

Recent studies have indicated that DFM-FCA exhibits antimicrobial properties against a range of pathogens. In vitro assays demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

DFM-FCA has been evaluated for its anti-inflammatory effects. In a murine model of acute inflammation, administration of DFM-FCA resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry reported that DFM-FCA was effective against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Model : In an experimental autoimmune encephalomyelitis model, DFM-FCA demonstrated significant neuroprotective effects by reducing inflammation and promoting recovery .
  • Synthesis and Application : Research highlighted the synthesis of DFM-FCA as a key intermediate in the preparation of more complex fluorinated compounds, which have shown promise in pharmacological applications .

Properties

IUPAC Name

5-(difluoromethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDSIKGWWJZILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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